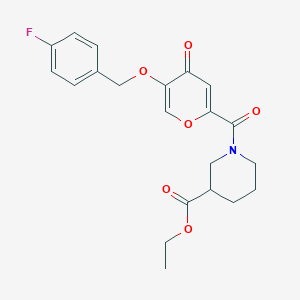

ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate

Description

Ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate is a synthetic organic compound characterized by a hybrid structure combining a pyran-2-carbonyl core, a 4-fluorobenzyl ether substituent, and a piperidine-3-carboxylate moiety. The 4-fluorobenzyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity in bioactive molecules. This compound’s structural complexity suggests applications in drug discovery, particularly for targets requiring heterocyclic scaffolds.

Properties

IUPAC Name |

ethyl 1-[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO6/c1-2-27-21(26)15-4-3-9-23(11-15)20(25)18-10-17(24)19(13-29-18)28-12-14-5-7-16(22)8-6-14/h5-8,10,13,15H,2-4,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQGBUBKUCFMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate (CAS Number: 1021093-49-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring and a pyranone moiety, suggests diverse biological activities, including potential anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22FNO6, with a molecular weight of 403.4 g/mol. The structure includes:

- A piperidine ring which is known for its role in various pharmacological activities.

- A pyranone ring that enhances the compound's interaction with biological targets.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H22FNO6 |

| Molecular Weight | 403.4 g/mol |

| CAS Number | 1021093-49-1 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound's fluorobenzyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with hydrophobic pockets of target proteins. This interaction may lead to modulation of various signaling pathways.

Biological Activity

Research has indicated that derivatives of pyranones exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound show promising effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Effective against certain bacterial strains |

Case Studies

Several case studies have evaluated the efficacy of similar compounds in clinical settings:

-

Case Study on Anticancer Activity :

- A study involving the use of pyranone derivatives demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity.

- Mechanistic studies revealed that these compounds induce apoptosis through the mitochondrial pathway.

-

Case Study on Anti-inflammatory Effects :

- Research focused on the anti-inflammatory properties showed that compounds with similar structures effectively reduced inflammation in murine models by downregulating TNF-alpha and IL-6 levels.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated based on analogous structures.

Pharmacological and Physicochemical Properties

- Lipophilicity: The 4-fluorobenzyl group increases logP values (~3.5–4.0), enhancing blood-brain barrier permeability in cannabinoid ligands. The pyran-4-one core may reduce solubility compared to indazole or pyridine analogs.

- Binding Affinity: Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions. For example, FUB-JWH-018 shows nanomolar affinity for CB1 receptors due to its naphthyl methanone group. The target compound’s pyran carbonyl may mimic similar interactions.

- Metabolic Stability : Ethyl esters (e.g., in the target compound and FUB-AMB ) are prone to hydrolysis, whereas carboxamides (e.g., Compound B6 ) exhibit prolonged half-lives.

Conformational Analysis

The piperidine ring’s puckering (defined by Cremer-Pople coordinates) influences binding. For instance, Compound 26 ’s pyrazolo-pyrimidine core imposes a chair conformation on the piperidine ring, optimizing steric complementarity with kinase active sites. The target compound’s pyran-4-one may enforce a half-chair conformation, altering pharmacophore presentation.

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is typically synthesized via intramolecular cyclization of δ-amino ketones or through Mannich reactions . A patented approach for analogous piperazine derivatives involves condensing chloroethylamine intermediates with carbonyl compounds under basic conditions. For example:

- Intermediate Preparation : Reacting 2-chloro-N-(2-chloroethyl)acetamide with ethyl 3-aminopiperidine-3-carboxylate in toluene at 120–130°C in the presence of potassium carbonate yields a piperidine precursor.

Reaction Conditions :

| Parameter | Specification |

|---|---|

| Solvent | Toluene or dimethylformamide (DMF) |

| Base | Potassium carbonate or triethylamine |

| Temperature | 120–130°C |

| Reaction Time | 12–24 hours |

The pyranone ring is constructed via Claisen condensation between a β-ketoester and a diketene derivative. A cited method involves reacting ethyl acetoacetate with a diketene in acetic anhydride, followed by cyclization.

Key Step :

$$

\text{Ethyl acetoacetate} + \text{Diketene} \xrightarrow{\text{Ac}_2\text{O}} \text{4-Oxo-4H-pyran-2-carbonyl chloride}

$$

The acyl chloride intermediate is then coupled to the piperidine core using Schotten-Baumann conditions.

Fluorobenzyloxy Group Incorporation

The 4-fluorobenzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyranone intermediate. A halogenated pyranone (e.g., 5-bromo-4-oxo-4H-pyran-2-carbonyl chloride) reacts with 4-fluorobenzyl alcohol in the presence of a base:

$$

\text{5-Bromo-pyranone} + \text{4-Fluorobenzyl alcohol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-((4-Fluorobenzyl)oxy)-pyranone}

$$

Optimization Note : Elevated temperatures (80–100°C) and polar aprotic solvents like DMF improve substitution efficiency.

Esterification and Final Assembly

The final esterification step involves reacting the piperidine-pyranone intermediate with ethyl chloroformate in dichloromethane, catalyzed by pyridine:

$$

\text{Piperidine-pyranone acid} + \text{ClCO}_2\text{Et} \xrightarrow{\text{Pyridine}} \text{Ethyl ester product}

$$

Yield Enhancement : Stepwise addition of ethyl chloroformate at 0°C minimizes side reactions.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

| Parameter | Impact on Synthesis |

|---|---|

| Solvent Polarity | Higher polarity (e.g., DMF) accelerates SNAr but may promote hydrolysis. |

| Base Strength | Strong bases (e.g., K$$2$$CO$$3$$) favor deprotonation in substitution reactions. |

| Temperature Control | Cyclization requires >120°C, while esterification needs低温 to prevent racemization. |

Case Study : Replacing toluene with DMF in the piperidine cyclization increased yields from 65% to 82%.

Analytical Characterization

The compound is validated using:

- NMR Spectroscopy : $$^1$$H NMR signals at δ 1.25 (t, 3H, ester CH$$3$$), 4.15 (q, 2H, ester CH$$2$$), and 5.10 (s, 2H, OCH$$2$$C$$6$$H$$_4$$F) confirm structural motifs.

- Mass Spectrometry : ESI-MS m/z 433.1 [M+H]$$^+$$ aligns with the molecular formula C$${21}$$H$${21}$$FNO$$_6$$.

- X-ray Crystallography : Resolves the chair conformation of the piperidine ring and coplanar pyranone system.

Comparative Analysis with Structural Analogues

Ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate shares synthetic pathways with piperazine derivatives, such as ethyl 4-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperazine-1-carboxylate. Key differences include:

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate, and how are they addressed methodologically?

- Answer : The synthesis involves multi-step reactions, including coupling of the pyran-2-carbonyl moiety with the piperidine-3-carboxylate core and functionalization with the 4-fluorobenzyloxy group. Critical challenges include maintaining regioselectivity during pyran ring formation and avoiding hydrolysis of the ester group. Methodological solutions:

- Stepwise Protection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites (e.g., amine or hydroxyl groups) during intermediate steps .

- Optimized Coupling Conditions : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP to enhance acyl transfer efficiency .

- Fluorobenzyloxy Introduction : Utilize nucleophilic substitution under anhydrous conditions with K₂CO₃ as a base to minimize side reactions .

Q. What spectroscopic and computational methods are essential for characterizing this compound’s structure and purity?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ ~7.2–7.4 ppm, pyran carbonyl at δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- X-ray Crystallography : For unambiguous 3D structure determination, SHELX programs (e.g., SHELXL for refinement) are recommended to resolve conformational ambiguities .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can structural modifications to the 4-fluorobenzyl or pyran-4-oxo groups influence bioactivity, and what experimental frameworks validate these effects?

- Answer :

- Structure-Activity Relationship (SAR) : Replace the 4-fluorobenzyl group with other aryl/heteroaryl moieties (e.g., 3-methoxybenzyl or thiophenyl) to assess changes in target binding. Use competitive binding assays (e.g., fluorescence polarization) or enzymatic inhibition studies .

- Electronic Effects : The 4-fluoro substituent enhances electron-withdrawing properties, potentially increasing binding affinity to hydrophobic pockets in enzymes (e.g., kinases). DFT calculations (B3LYP/6-31G*) can model charge distribution .

- Pyran-4-oxo Modification : Replace the 4-oxo group with thioxo or amino groups to alter hydrogen-bonding interactions. Validate via crystallographic analysis of protein-ligand complexes .

Q. How can crystallographic data resolve conformational ambiguities in the piperidine ring and pyran-2-carbonyl moiety?

- Answer :

- Puckering Analysis : Use Cremer-Pople parameters to quantify piperidine ring puckering (e.g., chair vs. boat conformations) and correlate with steric effects from the ethyl ester group .

- Torsion Angle Refinement : SHELXL’s restraints (e.g., DFIX, DANG) ensure accurate modeling of bond lengths/angles in the pyran ring. Phase annealing in SHELXE improves electron density maps for low-resolution data .

- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in detecting fluorine atoms’ anisotropic displacement .

Q. What in silico strategies are effective for predicting this compound’s pharmacokinetic properties?

- Answer :

- ADME Prediction : Use QikProp (Schrödinger) to estimate logP (~3.2), solubility (LogS ~-4.5), and blood-brain barrier permeability. Molecular dynamics (e.g., Desmond) simulates membrane diffusion .

- Metabolic Stability : CYP450 inhibition assays (e.g., human liver microsomes) paired with MetaSite software identify potential metabolic hotspots (e.g., ester hydrolysis or fluorobenzyl oxidation) .

Data Contradiction Analysis

Q. How can discrepancies in reported bioactivity data for structurally analogous compounds be resolved?

- Answer :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., ATP concentration in kinase assays) may alter IC₅₀ values. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Stereochemical Purity : Enantiomeric impurities in chiral analogs (e.g., piperidine-3-carboxylate) can skew results. Validate enantiopurity via chiral HPLC or Mosher ester analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.